Neuroprotective Activity in ALS Models: Ac-DL-Trp-OH vs. D-NAT
In an in vitro model of amyotrophic lateral sclerosis (ALS) using NSC-34 motor neuron-like cells exposed to hydrogen peroxide (H2O2), Ac-DL-Trp-OH (DL-NAT) demonstrated significant neuroprotection. While the pure L-isomer (L-NAT) exhibited an IC50 of 0.3 µM with 47% maximum protection, the racemic DL-NAT provided an IC50 of 1.0 µM with 22% maximum protection. Critically, the D-isomer (D-NAT) showed no significant inhibition of cell death at concentrations up to 30 µM [1][2]. This establishes a clear hierarchy of activity: L-NAT > DL-NAT >> D-NAT.
| Evidence Dimension | IC50 for protection against H2O2-induced cell death in NSC-34 motor neurons |
|---|---|
| Target Compound Data | IC50 = 1.0 µM, 22% maximum protection |
| Comparator Or Baseline | L-NAT: IC50 = 0.3 µM, 47% maximum protection; D-NAT: No activity up to 30 µM |
| Quantified Difference | DL-NAT is 3.3-fold less potent than L-NAT but shows activity, whereas D-NAT is inactive |
| Conditions | NSC-34 motor neuron-like cells, H2O2-induced oxidative stress, cell death quantification |
Why This Matters
Procurement of the racemic DL-NAT ensures neuroprotective activity, whereas D-NAT offers none, and L-NAT, while more potent, may be cost-prohibitive or less available.
- [1] Sirianni AC, et al. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. J Neurochem. 2015;134(5):956-68. DOI: 10.1111/jnc.13190. View Source
- [2] Academia.edu. Claim #1 from Sirianni et al. 2015 paper. View Source
